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Introduction
AT7519 is a potent, small-molecule, multi-targeted inhibitor of cyclin-dependent kinases

(CDKs).[1][2][3] Developed through a fragment-based medicinal chemistry approach, it

demonstrates significant anti-proliferative and pro-apoptotic activity across a range of human

tumor cell lines.[2][4] As an ATP-competitive inhibitor, AT7519 targets several key regulators of

the cell cycle and transcription, making it a compound of substantial interest for oncological

research and therapeutic development.[2][5] This document provides a comprehensive

technical overview of AT7519, detailing its molecular structure, physicochemical and

pharmacological properties, mechanism of action, and relevant experimental protocols.

Molecular Structure and Physicochemical
Properties
AT7519 is chemically identified as N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-

3-carboxamide.[6][7] Its development was guided by high-throughput X-ray crystallography to

optimize its binding within the ATP pocket of its target kinases.[2][8]

Table 1: Molecular and Physicochemical Properties of AT7519
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Property Value Source

IUPAC Name

N-(4-Piperidinyl)-4-(2,6-

dichlorobenzoylamino)-1H-

pyrazole-3-carboxamide

[6]

Synonyms AT-7519, AT7519M [6][9][10]

CAS Number 844442-38-2 (Free Base) [9][10]

902135-91-5 (HCl Salt) [6][11]

Chemical Formula C₁₆H₁₇Cl₂N₅O₂ [9][10][12]

Molecular Weight 382.24 g/mol [5][9][10]

Appearance Crystalline solid [11]

Solubility DMSO: 25-30 mg/mL [5][11]

DMF: 30 mg/mL [11]

Ethanol: 5 mg/mL [11]

Water / PBS (pH 7.2):

Insoluble / 0.5 mg/mL
[5][11]

pKa (Predicted) Strongest Acidic: 10.8 [12]

Strongest Basic: 9.99 [12]

Pharmacology and Mechanism of Action
AT7519 functions primarily as a potent inhibitor of multiple CDKs, which are serine/threonine

kinases crucial for cell cycle regulation.[6][10] Its mechanism is competitive with ATP, binding

directly to the kinase active site.[2] The inhibition of these kinases leads to several downstream

anti-cancer effects.

Kinase Inhibitory Profile
AT7519 exhibits potent inhibitory activity against CDKs involved in both cell cycle progression

(CDK1, CDK2, CDK4, CDK6) and transcriptional regulation (CDK9).[2] It is also active against

Glycogen Synthase Kinase 3 beta (GSK3β).[2][5]
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Table 2: In Vitro Kinase Inhibitory Activity of AT7519

Kinase Target IC₅₀ (nM) Source

CDK9/cyclin T1 <10 [2][13]

CDK5/p25 (or p35) 13 [5][13]

CDK2/cyclin A 47 [2][13]

CDK4/cyclin D1 100 [2][13]

CDK2/cyclin E 100 [4]

CDK6/cyclin D3 170 [2][13]

CDK1/cyclin B 210 [2][13]

GSK3β 89 [2][5]

CDK3 Lower Potency [5]

CDK7 Lower Potency (2400 nM) [5][13]

Cellular Mechanisms and Signaling Pathways
The anti-neoplastic activity of AT7519 is driven by three primary mechanisms: cell cycle arrest,

inhibition of transcription, and activation of pro-apoptotic signaling.

Cell Cycle Arrest: By inhibiting CDK1 and CDK2, AT7519 prevents the phosphorylation of

key substrates like Retinoblastoma protein (Rb) and Nucleophosmin (NPM).[2][14] This

blockade leads to cell cycle arrest in both the G0/G1 and G2/M phases, preventing cellular

proliferation.[1][2]

Transcriptional Inhibition: AT7519 is a potent inhibitor of CDK9, a component of the positive

transcription elongation factor b (P-TEFb).[2][7] Inhibition of CDK9 prevents the

phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II) at Serine

2 and Serine 5.[1][2][5] This action represses transcription, leading to the rapid depletion of

short-lived anti-apoptotic proteins such as Mcl-1 and XIAP, thereby sensitizing cancer cells to

apoptosis.[1][7]
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GSK-3β Activation: AT7519 induces the dephosphorylation of GSK-3β at its inhibitory Serine

9 site, which results in its activation.[1][5] This activation of GSK-3β contributes to the pro-

apoptotic effects of AT7519 through a mechanism independent of transcriptional inhibition.[1]

[5][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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